molecular formula C8H11ClO B092743 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one CAS No. 17530-69-7

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B092743
CAS RN: 17530-69-7
M. Wt: 158.62 g/mol
InChI Key: PJYTYJGMJDIKEJ-UHFFFAOYSA-N
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Description

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of a chloro substituent and two methyl groups on a cyclohexenone ring, which is a six-membered ring containing one double bond and one ketone group .

Synthesis Analysis

The synthesis of derivatives of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one has been explored through different methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea in aqueous media under ultrasound, which provides high yields and environmental friendliness . Another method includes a one-pot three-component synthesis under ultrasound irradiation, which also yields high product amounts and simplifies the work-up procedure . Additionally, the Suzuki-Miyaura cross-coupling reaction has been employed to create novel structural isomers and substituted cyclohexenones with high yields .

Molecular Structure Analysis

The molecular structure of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, a novel compound was characterized by FT-IR, GC-Mass spectroscopy, and NMR, revealing a non-planar structure with puckered rings in the crystal . Single crystal X-ray analysis has also been used to confirm the formation of substituted cyclohexenones and to determine their crystal systems and space groups .

Chemical Reactions Analysis

The reactivity of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one and its derivatives has been investigated in various chemical reactions. For example, cyclohexane-1,3-dione and its 5,5-dimethyl derivative behave abnormally in Michael additions to nitro-olefins, leading to the formation of butenolide derivatives with a 2-hydroxyimino-substituent . The reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine resulted in different products depending on the aryl substituent, demonstrating the compound's versatility in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one derivatives have been characterized through various analytical techniques. The compounds exhibit different melting points, and their crystallographic data, such as cell dimensions and space groups, have been determined . The chlorination of dimethylphenols has led to the synthesis of polychlorocyclohexenones, and the structural studies have provided insights into the preferred conformations of these molecules .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : It is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is then used in subsequent steps of the synthesis process.
  • Structural and Computational Analysis

    • Field : Crystallography
    • Application : A compound similar to “3-Chloro-5,5-dimethyl-2-cyclohexen-1-one”, namely “2-chloro-3-(1-napthyl)-5,5-dimethyl-2-cyclohexenone”, was studied using single crystal X-ray diffraction .
    • Method : The molecular structure was determined by single crystal X-ray diffraction. The compound crystallized in a monoclinic system, space group P 2 1 / c .
    • Results : The Cg1 ring in the molecule was puckered and showed an envelope (1E) conformation. The crystal packing of molecules, stabilized due to a weak intermolecular C–H⋅⋅⋅O interaction, is built into an independent infinite one-dimensional polymeric chain along [001] direction .
  • Electrophile in Addition Reactions

    • Field : Organic Chemistry
    • Application : It is used as a versatile electrophile in a range of addition reactions .
    • Method : This compound can be employed in conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .
  • Chromatographic Separations

    • Field : Analytical Chemistry
    • Application : A compound similar to “3-Chloro-5,5-dimethyl-2-cyclohexen-1-one”, namely “3-chloro-5-methylphenylcarbamate”, was used to enhance chromatographic separations .
    • Method : Some hydroxyl groups of the anchored β-CD were substituted by the 3-chloro-5-methylphenylcarbamate groups .
    • Results : This substitution imparted extra multi-interactions, such as dipole–dipole interaction and π–π interaction, enhancing the chromatographic separations .
  • Gas Phase Ion Energetics

    • Field : Physical Chemistry
    • Application : The compound can be used in studies of gas phase ion energetics .
  • Mass Spectrometry

    • Field : Analytical Chemistry
    • Application : The compound can be used in mass spectrometry studies .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-chloro-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYTYJGMJDIKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169966
Record name 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one

CAS RN

17530-69-7
Record name 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E73W928G5O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The title compound was prepared using the method of Clark and Heathcock. J. Org. Chem., 1976, 41, 636. To a suspension of dimedone (15.0 g, 107 mmol) in chloroform (40 ml) was added slowly oxalyl chloride (27.2 g, 214 mmol). The addition was accompanied by vigorous evolution of gas. After stirring at room temperature for 10 minutes, the slurry was refluxed for 20 minutes to give a yellow solution which was evaporated and distilled to give 15.7 g (92%) of chloroenone as a colorless liquid, bp 72° (5 mm). ##STR5##
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 200 ml of a chloroform solution containing 100 g (0.71 mol) of dimedone was added 21 ml of phosphorus trichloride and the mixture was refluxed by heating for 3 hours. To the reaction solution was added ice water to terminate the reaction, the chloroform was distilled off under reduced pressure and the aqueous layer was extracted with ethyl acetate. The organic layer was dried with anhydrous sodium sulfate, concentrated under reduced pressure and the residue was purified by distillation under reduced pressure to obtain 45 g of 3 -chloro-5,5-dimethyl-2-cyclohexene-1-one. Yield: 40%, Boiling Point: 95° C. at 18 mmHg.
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of dimedone (50.0 g), phosphorus pentachloride (34.25 g) and dry chloroform (400 ml) was heated at the reflux temperature for a period of 2.5 hours, after which it was kept at the ambient temperature for 18 hours. After removal of the chloroform by evaporation under reduced pressure, the residue was mixed with water and ice and extracted with diethyl ether (3 × 100 ml). The combined ethereal extracts were washed with dilute potassium hydroxide and with water. The combined washings were extracted with fresh ether and these extracts combined with the washed ethereal extracts, and the whole dried over anhydrous magnesium sulphate. The ethereal extract was concentrated by evaporation under reduced pressure, and the residual oil purified by distillation to yield 3-chloro-5,5-dimethylcyclohex-2-enone, b.p. 94° C./15 mm Hg. The infra-red spectrum (liquid film) showed main absorption bands at 3000, 1700, 1620, 1360, 1310, 1160, 1010, 910 and 850 cm-1.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
34.25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
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3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Reactant of Route 3
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
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3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Reactant of Route 5
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Reactant of Route 6
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one

Citations

For This Compound
10
Citations
L Dalgaard, SO Lawesson - Acta Chem. Scand. B, 1974 - actachemscand.org
Reaction of 3-chloro-5, 5-dimethyl-2-cyclohexem 1-one with N a, S gave 3-mercapto-5, 5-dimethyl-2-cyclohexen-1-one (RSH). Subsequent alky1ation of RSH (Na+ salt) gave the …
Number of citations: 25 actachemscand.org
YY Ozols, AN Pyrko, BA Vigante, RR Dubure… - Chemistry of …, 1992 - Springer
2-Bromo-2-aroylcydohexan-1-ones were prepared by bromination of 2-aroylcyclohexan-1-ones with Nbromosucccinimide and were isomerized into 6-bromo-2-aroylcyclohexan-1-ones …
Number of citations: 5 link.springer.com
Y TAMURA, Y YOSHIMURA, Y KITA - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
When the rearrangement of Ha was carried out in the presence of ethanol or aniline instead of methanol, 2—ethoxy-4, 5, 6, 7-tetrahydro-6, 6-dimethyl-1H-azepin—é—one (VIIa) and 2—…
Number of citations: 12 www.jstage.jst.go.jp
M Onishi, H Yamamoto, K Hiraki - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
Chloro(trans-3-oxo-3-phenyl-1-propenyl)bis(triphenylphosphine)palladium(II), chloro (trans-3-oxo-3-p-tolyl-1-propenyl)bis(triphenylphosphine)palladium(II), chloro(3-oxo-1-…
Number of citations: 6 www.journal.csj.jp
Y TAMURA, S FUKUMORI, A WADA… - Chemical and …, 1982 - jstage.jst.go.jp
The photochemical behavior of a number of 2-acy1—3—alkylamino—5, 5-dimethy1—2—cyclohexen-l-ones has been investigated. Irradiation of these systems resulted in 6-hydrogen …
Number of citations: 10 www.jstage.jst.go.jp
Y TAMURA, S KATO, Y YOSHIMURA… - Chemical and …, 1974 - jstage.jst.go.jp
Both photolysis and thermolysis of 2-alkylsubstituted 3-azido-2-cyclohexen-1-ones and-2-cyclopenten-1-ones in methanol gave mainly the α-aminoketal derivatives, although the …
Number of citations: 18 www.jstage.jst.go.jp
N Satoh, T Ishiyama, N Miyaura… - Bulletin of the Chemical …, 1987 - journal.csj.jp
The synthesis of conjugated dienones by means of palladium-catalyzed cross-coupling reaction between (E)-1-alkenyl-1,3,2-benzodioxaboroles or diisopropyl (Z)-1-hexenylboronate …
Number of citations: 38 www.journal.csj.jp
GA Hiegel, J Ramirez, RK Barr - Synthetic communications, 1999 - Taylor & Francis
Trichloroisocyanuric acid with triphenylphosphine in anhydrous acetonitrile will convert alcohols into alkyl halides, carboxylic acids into acid chlorides, 1, 3-diketones into vinyl chlorides…
Number of citations: 32 www.tandfonline.com
Y TAMURA, H KIYOKAWA, Y KITA - Chemical and Pharmaceutical …, 1979 - jstage.jst.go.jp
Photolysis of mono-and di-β-ketovinyl sulfones in benzene solution caused an extrusion of sulfur dioxide to give the corresponding β-phenyl enone and bis-enones in moderate yields, …
Number of citations: 5 www.jstage.jst.go.jp
Y TAMURA, Y YOSHIMURA, Y KITA - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
Vol.19 (1971) Acknowledgement We wish to thank Prof. H. Yajima of Kyoto University and Prof. S. Sakakibara of Osaka University f Page 1 1068 Vol.19 (1971) TABLE I. Relationship …
Number of citations: 7 www.jstage.jst.go.jp

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